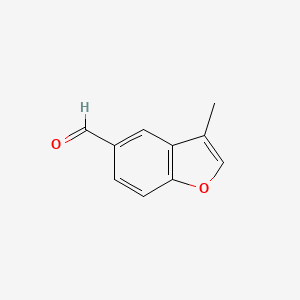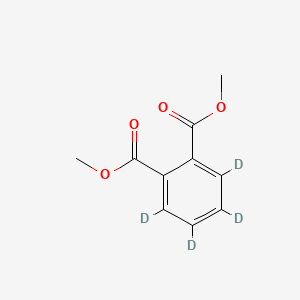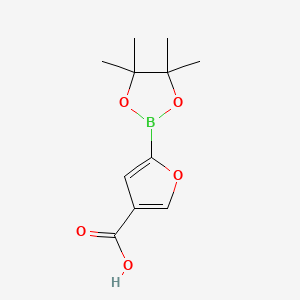
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid
Descripción general
Descripción
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . It’s a colorless to yellow liquid or semi-solid . 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is an isophthalaldehyde that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) .
Synthesis Analysis
The synthesis of these types of compounds often involves substitution reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .Molecular Structure Analysis
The structure of these compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Crystallographic data can also provide valuable information about the structure .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant application of the compound is in the synthesis of intermediates with benzene rings through a three-step substitution reaction. The structures of such compounds are confirmed using various spectroscopic methods (FTIR, 1H and 13C NMR, mass spectrometry) and single-crystal X-ray diffraction. This process not only elucidates the molecular structure but also allows for crystallographic and conformational analyses. Further investigations using density functional theory (DFT) validate the experimental findings, demonstrating consistency between the optimized molecular structures and the crystal structures determined through X-ray diffraction. These studies highlight the compound's role in facilitating the synthesis and structural characterization of complex organic molecules (Huang et al., 2021).
Physicochemical Properties
Research involving the compound extends to the theoretical domain, where DFT is employed to explore the molecular electrostatic potential and frontier molecular orbitals. Such studies reveal the physicochemical properties of the compounds, offering insights into their reactivity, stability, and potential applications in materials science. This approach is fundamental in predicting the behavior of novel compounds before synthesizing them, saving time and resources in the development of new materials and chemicals (Huang et al., 2021).
Safety and Hazards
Direcciones Futuras
These compounds have potential applications in various fields. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can be used for synthesising covalent organic frameworks (COFs) and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in the synthesis of bioactive molecules, suggesting that their targets could be diverse depending on the final structure of the synthesized molecule .
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester group (tetramethyl-1,3,2-dioxaborolane) acts as a source of boron, which can form a carbon-boron bond with an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s boronic ester group is often used in the synthesis of bioactive molecules, suggesting that it could potentially affect a wide range of biochemical pathways depending on the final structure of the synthesized molecule .
Pharmacokinetics
The compound’s boronic ester group is often used in the synthesis of bioactive molecules, suggesting that its adme properties could vary widely depending on the final structure of the synthesized molecule .
Result of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolane group are often used in the synthesis of bioactive molecules, suggesting that their effects could be diverse depending on the final structure of the synthesized molecule .
Action Environment
The compound’s boronic ester group is often used in the synthesis of bioactive molecules, suggesting that environmental factors could potentially influence its action, efficacy, and stability depending on the final structure of the synthesized molecule .
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-10(2)11(3,4)17-12(16-10)8-5-7(6-15-8)9(13)14/h5-6H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYZUYJHLSIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674670 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073354-94-5 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)

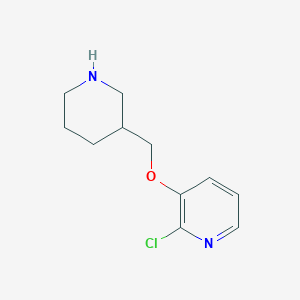
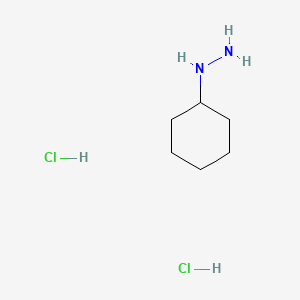
![3-[(4-Methoxyphenoxy)methyl]pyrrolidine](/img/structure/B1462823.png)
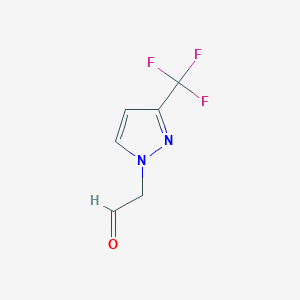
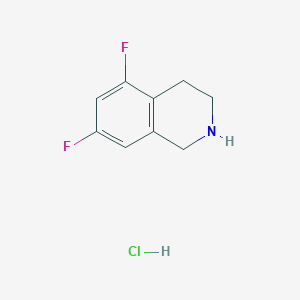

![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
